N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide
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Overview
Description
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Chlorination: The acetylated indole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Nitration: The final step involves the nitration of the compound using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives by reduction of the nitro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It may be explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide depends on its interaction with molecular targets. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylindol-3-yl)-2-chloroacetamide: Lacks the nitrophenyl group, which may result in different biological activities.
N-(1-acetylindol-3-yl)-2-nitro-N-(4-chlorophenyl)acetamide: Has a nitro group instead of a chloro group, potentially altering its reactivity and applications.
N-(1-acetylindol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, which may influence its chemical properties and biological effects.
Uniqueness
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
182123-28-0 |
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Molecular Formula |
C18H14ClN3O4 |
Molecular Weight |
371.8g/mol |
IUPAC Name |
N-(1-acetylindol-3-yl)-2-chloro-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-12(23)20-11-17(15-4-2-3-5-16(15)20)21(18(24)10-19)13-6-8-14(9-7-13)22(25)26/h2-9,11H,10H2,1H3 |
InChI Key |
BCTFKVRWPMIDNA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCl |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
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